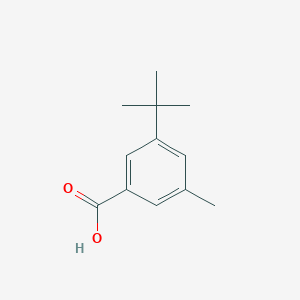

5-tert-Butyl-m-toluic acid

Description

Contextualization within Aromatic Carboxylic Acid Research

Aromatic carboxylic acids are a cornerstone of organic chemistry, with benzoic acid and its derivatives being fundamental building blocks in the synthesis of a wide array of organic compounds. Research in this area is continually evolving, with a focus on developing novel synthetic methodologies and exploring the applications of these compounds in various scientific and industrial fields. Substituted benzoic acids, in particular, are of great interest due to the diverse functionalities that can be introduced onto the aromatic ring, leading to a broad spectrum of chemical and physical properties.

Significance of Substituted Benzoic Acids in Contemporary Chemical Sciences

Substituted benzoic acids are pivotal in modern chemical sciences, finding applications in medicinal chemistry, materials science, and agrochemicals. ontosight.aimdpi.com The nature and position of the substituents on the benzoic acid core profoundly influence the molecule's biological activity, reactivity, and physical characteristics. ontosight.aimdpi.commdpi.com For instance, the introduction of specific functional groups can enhance a compound's therapeutic properties, making it a valuable candidate for drug development. ontosight.aipreprints.org In materials science, substituted benzoic acids are utilized as precursors for polymers, liquid crystals, and other advanced materials. ontosight.ai Their versatility also extends to the agrochemical industry, where they serve as intermediates in the synthesis of pesticides and herbicides. mdpi.com The study of 2,5-substituted benzoic acids has led to the development of dual inhibitors for anti-apoptotic proteins, highlighting their potential in cancer therapy. nih.gov

Interactive Data Table: Properties of 5-tert-Butyl-m-toluic acid

| Property | Value |

| CAS Number | 17484-28-5 |

| Molecular Formula | C12H16O2 |

| Molecular Weight | 192.25 g/mol |

| Synonyms | 5-tert-butyl-3-methylbenzoic acid |

Research Landscape and Challenges Pertaining to Hindered Aromatic Systems

The synthesis and manipulation of sterically hindered aromatic systems, such as this compound, present unique challenges in organic chemistry. google.comresearchgate.net The bulky tert-butyl group can impede or alter the course of chemical reactions, necessitating the development of specialized synthetic strategies. google.comvnu.edu.vn

Key challenges in this area include:

Steric Hindrance: The sheer size of substituents like the tert-butyl group can block access to reactive sites, making standard synthetic protocols ineffective. google.comvnu.edu.vn This often leads to lower reaction yields and the formation of undesired byproducts. google.com

Reaction Conditions: Overcoming steric hindrance frequently requires harsh reaction conditions, such as high temperatures and pressures, which can lead to side reactions and decomposition of the desired product. google.com

Catalyst Deactivation: In catalytic reactions, the bulky substituents can hinder the approach of the substrate to the catalyst's active site, leading to reduced catalyst efficiency or deactivation. beilstein-journals.org

Despite these difficulties, the synthesis of sterically hindered molecules is of great interest due to their unique properties and potential applications. For example, the steric bulk can confer enhanced stability or specific conformational preferences to a molecule, which can be advantageous in the design of new materials and pharmaceuticals. nih.gov Recent advancements in flow chemistry and automated synthesis platforms are showing promise in addressing the challenges associated with these complex molecules. beilstein-journals.orgnso-journal.org Flow reactors, for instance, can enable better control over reaction parameters and improve the yields of reactions involving sterically hindered substrates. beilstein-journals.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-tert-butyl-5-methylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-8-5-9(11(13)14)7-10(6-8)12(2,3)4/h5-7H,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTYUKLBWUVVPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30938589 | |

| Record name | 3-tert-Butyl-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17484-28-5 | |

| Record name | 3-(1,1-Dimethylethyl)-5-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17484-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-tert-Butyl-m-toluic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017484285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-tert-Butyl-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-tert-butyl-m-toluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Tert Butyl M Toluic Acid and Its Structural Analogs

Classical Synthesis Routes to tert-Butylbenzoic Acids

The traditional methods for synthesizing tert-butylbenzoic acids, including the target compound 5-tert-butyl-m-toluic acid, have been well-established in organic chemistry. These routes are often characterized by their reliability and the use of fundamental organic reactions.

Grignard Reaction Pathways for Carboxylic Acid Formation

A prominent method for the synthesis of carboxylic acids, including this compound, involves the use of Grignard reagents. This pathway is valued for its versatility and the directness with which a carboxyl group can be introduced into an aromatic ring.

The formation of the necessary Grignard reagent begins with an aryl bromide precursor. For the synthesis of this compound, the starting material would be 1-bromo-3,5-ditert-butylbenzene or a related brominated tert-butylated toluene (B28343). The optimization of this precursor is critical for a successful reaction. This involves ensuring the high purity of the aryl bromide and the selection of an appropriate solvent, typically an ether such as diethyl ether or tetrahydrofuran (B95107) (THF), which is crucial for stabilizing the Grignard reagent as it forms. The reaction is initiated by reacting the aryl bromide with magnesium metal.

Friedel-Crafts Acylation and Subsequent Oxidation

Another classical and widely used method is the Friedel-Crafts acylation of a tert-butylated aromatic compound, followed by an oxidation step. This two-step process allows for the introduction of a carboxyl group onto the aromatic ring through an acyl intermediate.

For the synthesis of a tert-butylbenzoic acid, the process would typically start with tert-butylbenzene. This substrate undergoes a Friedel-Crafts acylation reaction with an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. This introduces an acetyl group onto the aromatic ring. The subsequent step involves the oxidation of this acetyl group to a carboxylic acid. A common method for this transformation is the haloform reaction, where the methyl ketone is treated with a basic solution of a halogen, such as sodium hypobromite (B1234621) or sodium hypochlorite, to yield the corresponding carboxylate, which is then acidified.

Catalytic Oxidation of Alkyl-Substituted Aromatic Hydrocarbons

The direct oxidation of an alkyl group, such as a methyl group, on an aromatic ring is a straightforward approach to synthesizing benzoic acids. In the context of this compound, the starting material would be 3,5-ditert-butyltoluene.

This transformation is typically achieved using strong oxidizing agents. Historically, potassium permanganate (B83412) (KMnO4) or chromic acid have been employed for this purpose. However, modern industrial processes often favor catalytic methods due to their higher efficiency and reduced environmental impact. These catalytic systems often involve transition metal catalysts, such as cobalt or manganese salts, in the presence of a co-catalyst and an oxygen source, often air. These catalysts facilitate the oxidation of the methyl group to a carboxylic acid under controlled conditions of temperature and pressure, providing a more sustainable route to the desired product.

Advanced Synthetic Approaches to Functionalized tert-Butylbenzoic Acid Derivatives

In addition to the classical methods, research has focused on developing more advanced and efficient synthetic strategies for producing functionalized tert-butylbenzoic acid derivatives. These modern approaches often offer improvements in terms of yield, selectivity, and functional group tolerance.

Recent advancements have explored the use of palladium-catalyzed carbonylation reactions. These methods typically involve the coupling of an aryl halide or triflate with carbon monoxide and a suitable nucleophile. For instance, a brominated tert-butylated aromatic compound could be subjected to a palladium-catalyzed carbonylation in the presence of a water source or a suitable alcohol to yield the carboxylic acid or its ester directly. These methods often proceed under milder conditions and can tolerate a wider range of functional groups compared to the more traditional Grignard-based routes.

Carboxylation of Phenolic Intermediates

A significant route to obtaining this compound and its analogs involves the carboxylation of corresponding phenolic precursors. This approach leverages the directing effects of the hydroxyl group to facilitate the introduction of a carboxyl group onto the aromatic ring. A key example of this is the Kolbe-Schmitt reaction, where a phenoxide is heated with carbon dioxide under pressure. ucalgary.ca The phenoxide's nucleophilicity allows for an electrophilic aromatic substitution reaction with CO2. ucalgary.ca

Role of Phase-Transfer Catalysts

Phase-transfer catalysts (PTCs) play a crucial role in enhancing the efficiency of carboxylation reactions, particularly under milder conditions. PTCs, such as quaternary ammonium (B1175870) salts and polyethylene (B3416737) glycols, facilitate the transfer of the phenoxide anion from an aqueous or solid phase to an organic phase where the reaction with carbon dioxide occurs. unive.itresearchgate.net This technique can improve reaction rates and yields by increasing the effective concentration of the reactive species in a single phase. For instance, tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been employed as a phase-transfer catalyst in the carboxylation of 4-tert-butylphenol (B1678320) with CO2, leading to the formation of a 5-tert-butyl-2-hydroxybenzoic acid intermediate. This method can achieve high yields but may require specialized equipment for handling high-pressure CO2.

High-Pressure Carbon Dioxide Methodologies

The use of high-pressure carbon dioxide is a hallmark of the traditional Kolbe-Schmitt reaction and its variations. ucalgary.camdpi.com Heating a dry alkali metal phenoxide salt with carbon dioxide at elevated temperatures and pressures (e.g., 125 °C and 85 bar) drives the carboxylation process. rsc.org The high pressure increases the concentration of CO2 in the reaction medium, thereby favoring the formation of the carboxylated product. mdpi.com Research has shown that CO2 pressure significantly affects the conversion of the phenoxide and the yield of the resulting hydroxybenzoic acid. mdpi.com While effective, these methods necessitate specialized high-pressure reactors. rsc.org More recent developments have explored carboxylation at atmospheric pressure, sometimes with the aid of additives like trisubstituted phenols to improve yields. researchgate.net

Esterification and Hydrolysis Pathways to Carboxylic Acids

An alternative and widely used strategy for synthesizing carboxylic acids like this compound involves the formation of an ester intermediate followed by its hydrolysis. This two-step process offers flexibility and can be advantageous in achieving specific isomers.

Acid-Catalyzed Esterification Techniques

Acid-catalyzed esterification, commonly known as Fischer esterification, is a fundamental reaction in organic synthesis where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comlibretexts.org This reversible reaction is typically driven to completion by using an excess of the alcohol. masterorganicchemistry.com Common acid catalysts include sulfuric acid and tosic acid. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity for nucleophilic attack by the alcohol. libretexts.orgresearchgate.net While Fischer esterification is efficient, it can have drawbacks such as the potential for side reactions and the generation of acidic waste. rug.nl To circumvent these issues, Lewis acids and solid acid catalysts have been explored as alternatives. rug.nl

The hydrolysis of the resulting ester to the final carboxylic acid can be achieved under either acidic or basic conditions. amelica.orgresearchgate.net

Selective tert-Butylation Strategies

The introduction of a tert-butyl group onto the aromatic ring is a critical step in the synthesis of this compound. Selective tert-butylation is often achieved through Friedel-Crafts alkylation, where a tert-butylating agent such as tert-butyl chloride or isobutylene (B52900) reacts with the aromatic substrate in the presence of a Lewis acid catalyst. The bulky nature of the tert-butyl group can influence the regioselectivity of the reaction.

Recent advancements have focused on developing milder and more selective tert-butylation methods. For instance, using tert-butyl acetate (B1210297) as both a solvent and a tert-butylating reagent in the presence of a strong acid like bis(trifluoromethanesulfonyl)imide has been shown to be effective for various carboxylic acids and alcohols. researchgate.netthieme-connect.com This approach can offer high yields and faster reaction times compared to conventional methods. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound and other chemical compounds to minimize environmental impact. Key areas of focus include the use of less hazardous reagents, development of solvent-free reaction conditions, and improving atom economy.

In the context of carboxylation, using CO2, a renewable and non-toxic C1 feedstock, is inherently a green approach. nih.gov Biocatalytic methods using enzymes for carboxylation under pressurized CO2 have demonstrated excellent atom efficiency and good yields, presenting a sustainable alternative to traditional chemical methods. nih.gov

The selection of starting materials is also a key consideration. For example, synthesizing toluic acid from biomass-derived coumalic acid represents a move towards renewable feedstocks and away from petroleum-based sources. acs.org

Solvent-Free and Catalytic Systems

The development of solvent-free and catalytic synthetic methods is a cornerstone of green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous substances.

A notable solvent-free approach involves the temperature-controlled selective synthesis of benzoic acid derivatives from benzyl (B1604629) cyanides. rsc.orgrsc.org This method utilizes a copper(II) acetate (Cu(OAc)₂) catalyst in the presence of tert-butyl hydroperoxide (TBHP). rsc.orgrsc.org While this specific protocol was demonstrated for a range of substituted benzoic acids, the principle can be extended to the synthesis of this compound. The reaction proceeds via the copper-catalyzed oxidative coupling of the corresponding benzyl cyanide derivative. rsc.orgrsc.org A key finding is the ability to control the product outcome by adjusting the reaction temperature; at 80°C, the reaction favors the formation of the benzoic acid derivative. rsc.orgrsc.org This method offers high yields and avoids the use of conventional solvents. rsc.orgrsc.org

Another relevant catalytic system is the oxidation of p-tert-butyltoluene to p-tert-butylbenzoic acid using a cobalt acetylacetonate(II) catalyst with air as the oxidant. researchgate.net This process, carried out in a bubbling reactor under atmospheric pressure, demonstrates the feasibility of using transition metal catalysts for the selective oxidation of an alkyl group on a substituted toluene. researchgate.net Although this example pertains to the para-isomer, the underlying principle of catalytic aerobic oxidation could be adapted for the synthesis of this compound from 3-methyl-5-tert-butyltoluene. The efficiency of this reaction is influenced by parameters such as air flow rate, reaction temperature, and catalyst concentration. researchgate.net

Furthermore, the tert-butylation of carboxylic acids can be achieved under catalytic conditions. For instance, triflimide (Tf₂NH) has been shown to be an effective catalyst for the tert-butylation of various carboxylic acids, including benzoic acid, using tert-butyl acetate as both the reagent and solvent. nii.ac.jpthieme-connect.com This method is particularly useful for introducing the tert-butyl group onto an existing aromatic carboxylic acid scaffold under relatively mild conditions. nii.ac.jpthieme-connect.com

The following table summarizes key findings for solvent-free and catalytic synthesis of related benzoic acid derivatives.

| Starting Material | Catalyst/Reagent | Conditions | Product | Yield | Reference |

| Benzyl Cyanide Derivatives | Cu(OAc)₂ / TBHP | 80°C, Solvent-Free | Benzoic Acid Derivatives | Good to Excellent | rsc.orgrsc.org |

| p-tert-Butyltoluene | Cobalt Acetylacetonate(II) / Air | 150°C, Atmospheric Pressure | p-tert-Butylbenzoic Acid | High | researchgate.net |

| Benzoic Acid | Tf₂NH / tert-Butyl Acetate | Catalytic | tert-Butyl Benzoate | Modest | nii.ac.jpthieme-connect.com |

Continuous Flow Reaction Design

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for seamless scale-up. google.comacs.org

The synthesis of p-tert-butyl toluene, a structural isomer of a precursor to this compound, has been successfully demonstrated in a continuous liquid-liquid two-phase alkylation reaction. google.com In this process, toluene and isobutene react in the presence of concentrated sulfuric acid as a catalyst within a novel reactor group. google.com This continuous flow setup allows for high conversion rates of isobutene, excellent yields of the target product, and efficient mixing and temperature control. google.com The reduced volume of the reactor system and the ability to recycle the catalyst contribute to a more efficient and cost-effective production process. google.com

Continuous flow technology has also been applied to nitration reactions, which are often a key step in the synthesis of complex aromatic compounds. For instance, the continuous flow synthesis of 3,5-dinitro-2-methylbenzoic acid from o-toluic acid has been established, showcasing significantly shorter reaction times and higher productivity compared to conventional batch reactors. thieme-connect.com This process can achieve high purity (>99.5%) and yields (up to 96%). thieme-connect.com The principles of this continuous flow nitration could be applied to the synthesis of nitrated precursors of this compound.

Moreover, continuous flow systems have been employed for esterification reactions. A packed-bed reactor using a solid acid catalyst, such as sulfonated polystyrene resins, has been used for the esterification of 5-tert-butyl-2-hydroxybenzoic acid with methanol. This system operates at 80°C with a residence time of 30–60 minutes, achieving high conversion rates (88–92%) and demonstrating excellent catalyst longevity. This approach eliminates solvent waste and allows for real-time monitoring and control of the reaction.

The table below outlines research findings for continuous flow synthesis of related compounds.

| Reaction Type | Starting Materials | Catalyst/System | Conditions | Product/Intermediate | Key Findings | Reference |

| Alkylation | Toluene, Isobutene | Concentrated H₂SO₄ | 5°C, 0.40 MPa, Continuous liquid-liquid two-phase | p-tert-Butyl Toluene | High yield, efficient, low-cost, continuous production | google.com |

| Nitration | o-Toluic Acid | Mixed Acid | Isothermal/Adiabatic | 3,5-Dinitro-2-methylbenzoic acid | >99.5% purity, 96% yield, significantly shorter reaction time | thieme-connect.com |

| Esterification | 5-tert-Butyl-2-hydroxybenzoic Acid, Methanol | Solid Acid Catalyst (Sulfonated Polystyrene) | 80°C, 30-60 min residence time, Packed-bed reactor | Methyl 5-tert-butyl-2-hydroxybenzoate | 88-92% conversion, solvent-free, long catalyst lifetime |

Computational and Theoretical Investigations of 5 Tert Butyl M Toluic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivitybsu.bytaylorfrancis.com

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electronic structure and predict reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized molecular geometry—the most stable arrangement of atoms in a molecule—and for calculating the total energies of different molecular conformations. researchgate.net For 5-tert-Butyl-m-toluic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G, can predict bond lengths, bond angles, and dihedral angles. researchgate.net This process involves finding the minimum energy state on the potential energy surface, which corresponds to the equilibrium geometry of the molecule.

Table 1: Representative Optimized Geometric Parameters for a Substituted Benzoic Acid (Illustrative)

| Parameter | Bond/Angle | Calculated Value (DFT) |

| Bond Length | C(ring)-C(carboxyl) | ~1.50 Å |

| C=O | ~1.21 Å | |

| C-O | ~1.36 Å | |

| O-H | ~0.97 Å | |

| Bond Angle | C(ring)-C-O | ~118° |

| C(ring)-C=O | ~122° | |

| O=C-O | ~120° |

Note: This table is illustrative of typical parameters obtained from DFT calculations for similar aromatic carboxylic acids.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov A small energy gap suggests high chemical reactivity and low kinetic stability. nih.gov From the HOMO and LUMO energy values, global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω) can be calculated to quantify the molecule's reactive nature. nih.gov

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors

| Parameter | Formula | Illustrative Value |

| HOMO Energy | EHOMO | -6.5 eV |

| LUMO Energy | ELUMO | -1.2 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.85 eV |

| Electrophilicity Index (ω) | μ2 / 2η | 2.79 eV |

Note: These values are hypothetical and serve to illustrate the types of data generated from FMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netactascientific.com The MEP map displays regions of varying electrostatic potential on the van der Waals surface of the molecule. Electron-rich areas, characterized by negative potential (typically colored red), are susceptible to electrophilic attack, while electron-deficient regions with positive potential (colored blue) are prone to nucleophilic attack. For this compound, the MEP map would show a significant negative potential around the oxygen atoms of the carboxyl group, identifying them as sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atom of the hydroxyl group would exhibit a strong positive potential.

Molecular Dynamics Simulations for Conformational Analysis in Solution

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations can model the conformational flexibility of this compound in a solvent environment, providing insights into its behavior in solution. mdpi.comacs.org These simulations can reveal how the molecule rotates, flexes, and interacts with surrounding solvent molecules, such as water. This is particularly useful for understanding the orientation of the bulky tert-butyl group and the carboxylic acid group relative to the benzene (B151609) ring and how solvent interactions influence the molecule's preferred conformations. researchgate.netresearchgate.net

Steric Hindrance Effects on Acid Dissociation and Reactivitycsic.es

The presence of the bulky tert-butyl group on the aromatic ring of this compound introduces significant steric hindrance. This steric bulk can influence the molecule's chemical properties, particularly its acid dissociation constant (pKa). For ortho-substituted benzoic acids, a large substituent can force the carboxylic acid group out of the plane of the benzene ring, which inhibits resonance stabilization of the carboxylate anion. csic.es While the tert-butyl group in this compound is in the meta position, its steric presence can still affect the solvation of the carboxylate anion upon dissociation. rsc.org This interference with the organization of solvent molecules around the charged center can decrease the stability of the anion, thereby potentially making the acid weaker (i.e., having a higher pKa) than its less hindered counterparts.

In Silico Modeling for Structure-Property Relationshipsbenthamscience.com

In silico modeling encompasses a range of computational techniques used to predict the properties of molecules based on their chemical structure. benthamscience.com For this compound, Quantitative Structure-Property Relationship (QSPR) models can be developed to predict various physicochemical properties such as boiling point, solubility, and partition coefficients. mdpi.com These models work by first calculating a set of molecular descriptors that encode structural, electronic, and topological features of the molecule. These descriptors are then used to build a mathematical model that correlates the chemical structure with a specific property. This approach allows for the rapid estimation of properties without the need for extensive laboratory experiments. mdpi.com

Chemical Reactivity and Derivatization Studies of 5 Tert Butyl M Toluic Acid

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for derivatization, enabling the synthesis of various related compounds.

Formation of Esters, Amides, and Anhydrides

The carboxylic acid functionality of 5-tert-butyl-m-toluic acid can be readily converted into esters, amides, and anhydrides through standard synthetic methodologies.

Esters: Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The synthesis of sterically hindered esters, such as tert-butyl esters, may require specific methods to overcome steric hindrance. One such method involves the reaction of the corresponding acid chloride with the alcohol. orgsyn.org Another approach for creating tert-butyl esters is the reaction of the carboxylic acid with isobutylene (B52900) in the presence of a strong acid catalyst like trifluoromethane (B1200692) sulfonic acid at low temperatures. google.com A simple and efficient method for tert-butylation of various carboxylic acids involves treatment with bis(trifluoromethanesulfonyl)imide in tert-butyl acetate (B1210297). thieme-connect.com

Amides: Amide formation typically proceeds by first converting the carboxylic acid to a more reactive acyl chloride. miracosta.edu This is often accomplished using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to yield the corresponding amide. miracosta.edu For instance, the general synthesis of N,N-diethyl-m-toluamide (DEET) from m-toluic acid involves the initial formation of m-toluoyl chloride. miracosta.edu A similar pathway can be envisioned for this compound.

Anhydrides: Anhydrides can be prepared from carboxylic acids, often through dehydration reactions or by reacting the carboxylate salt with an acyl chloride. Aromatic carboxylic anhydrides are also used as reagents in various synthetic transformations, including esterification and acylation reactions. tcichemicals.com The formation of a mixed anhydride (B1165640) from this compound could be a route to facilitate other reactions.

Table 1: Common Reagents for Carboxylic Acid Derivatization

| Derivative | Common Reagents |

|---|---|

| Esters | Alcohol (e.g., Methanol, Ethanol) with an acid catalyst (e.g., H₂SO₄); Isobutylene with a strong acid catalyst. google.com |

| Amides | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) followed by a primary or secondary amine. miracosta.edu |

| Anhydrides | Dehydrating agents (e.g., P₂O₅); Reaction of a carboxylate salt with an acyl chloride. |

Decarboxylation Reactions

The removal of the carboxyl group (decarboxylation) from aromatic carboxylic acids is a challenging transformation that often requires harsh reaction conditions. nih.gov Conventional methods may lack the ability to combine decarboxylation with subsequent functionalization due to the intrinsic reactivity profiles. nih.gov For many benzoic acids, activation barriers for thermal decarboxylative carbometalation are high, necessitating forcing conditions and often benefiting from activating ortho-substituents. nih.gov More recent developments have explored catalytic methods, such as using bimetallic nanoparticles on supported ionic liquid phases, to achieve decarboxylation under milder conditions. nih.govacs.orgrwth-aachen.de Another approach involves radical decarboxylation, which can proceed at significantly lower activation barriers. nih.gov

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the benzene (B151609) ring towards electrophilic substitution is influenced by the electronic effects of the attached methyl, tert-butyl, and carboxylic acid groups.

Electrophilic Aromatic Substitution Patterns

The substituents on the aromatic ring of this compound have competing directing effects. The methyl and tert-butyl groups are alkyl groups, which are activating and ortho-, para-directing. stackexchange.comucla.edu Conversely, the carboxylic acid group is a deactivating and meta-directing group due to its electron-withdrawing nature. quora.comyoutube.comdoubtnut.com

Regioselectivity and Ortho/Para Directing Effects of Substituents

The outcome of an electrophilic aromatic substitution reaction on this compound will depend on the balance of these directing effects. The activating alkyl groups will direct incoming electrophiles to the positions ortho and para to them, while the deactivating carboxyl group will direct them to the meta positions.

The positions on the ring can be analyzed as follows:

Position 2: Ortho to the methyl group and meta to the tert-butyl group. This position is activated by the methyl group.

Position 4: Ortho to both the methyl and tert-butyl groups. This position is strongly activated.

Position 6: Ortho to the tert-butyl group and meta to the methyl group. This position is activated by the tert-butyl group.

The carboxylic acid group at position 1 will direct incoming electrophiles to positions 3 and 5, which are already occupied. Therefore, the directing influence of the activating alkyl groups will likely dominate. The steric hindrance from the bulky tert-butyl group may hinder substitution at the ortho position (position 6 and potentially position 4 to a lesser extent). msu.edulibretexts.org

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position on Ring | Influence of Methyl Group (at C3) | Influence of tert-Butyl Group (at C5) | Influence of Carboxylic Acid Group (at C1) | Overall Predicted Reactivity |

|---|---|---|---|---|

| 2 | Ortho (Activating) | Meta | Meta | Activated |

| 4 | Para (Activating) | Ortho (Activating) | Para | Strongly Activated |

| 6 | Meta | Ortho (Activating) | Ortho | Activated but potentially sterically hindered |

Transformations of the tert-Butyl Group

Stereochemical Considerations in Derivatives

While this compound is an achiral molecule, its derivatization can lead to the formation of chiral centers, making stereochemistry a critical aspect of its synthetic chemistry. The introduction of chirality can occur through various transformations, typically involving reactions at the carboxylic acid group or modifications to the aromatic ring or its substituents that generate a stereocenter. The spatial arrangement of atoms in these chiral derivatives, known as stereoisomers (enantiomers and diastereomers), can significantly influence their physical, chemical, and biological properties.

The primary methods for obtaining stereochemically pure derivatives from an achiral precursor like this compound involve either the separation of a racemic mixture (chiral resolution) or the direct synthesis of a single stereoisomer (asymmetric synthesis).

Chiral Resolution of Derivatives

A common strategy involves creating a derivative that is a racemic mixture (a 50:50 mixture of two enantiomers) and then separating these enantiomers. For derivatives of this compound, this is often achieved by reacting the chiral derivative with an enantiomerically pure compound known as a resolving agent.

For instance, if a reaction creates a chiral carboxylic acid derivative, this racemic acid can be reacted with a chiral amine (e.g., (R)-1-phenylethylamine or (S)-1-phenylethylamine) to form a mixture of diastereomeric salts. wikipedia.orglibretexts.org Diastereomers possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. libretexts.org Once a diastereomeric salt is isolated, the chiral resolving agent can be removed by treatment with an acid or base, yielding the enantiomerically pure derivative.

The general principle of this process is outlined below:

Derivative Synthesis: A derivative of this compound is synthesized, resulting in the creation of a new chiral center (e.g., through alpha-substitution on a group attached to the ring), leading to a racemic mixture.

Diastereomer Formation: The racemic mixture is treated with a single enantiomer of a chiral resolving agent, forming a pair of diastereomers.

Separation: The diastereomers are separated based on differences in their physical properties, most commonly through crystallization.

Isolation: The desired enantiomer is recovered by removing the chiral auxiliary.

The bulky tert-butyl group on the aromatic ring can influence the efficiency of this process by affecting the crystal packing of the diastereomeric salts, which may enhance or hinder the separation.

Asymmetric Synthesis of Derivatives

An alternative and often more efficient approach is asymmetric synthesis, which aims to create a specific stereoisomer directly. This involves using chiral catalysts, reagents, or auxiliaries to control the stereochemical outcome of a reaction.

For example, an asymmetric hydrogenation of a double bond in a side chain of a this compound derivative could be achieved using a chiral metal catalyst (e.g., a Rhodium or Ruthenium complex with chiral phosphine (B1218219) ligands). The catalyst creates a chiral environment for the reaction, favoring the formation of one enantiomer over the other, resulting in a product with high enantiomeric excess (ee).

Similarly, chiral auxiliaries can be employed. tcichemicals.com A chiral auxiliary is a temporary functional group that is attached to the starting material, directs the stereochemistry of a subsequent reaction, and is then removed. For instance, the carboxylic acid group of this compound could be converted into an amide using a chiral amine. Subsequent reactions on a part of the molecule would be sterically guided by the chiral auxiliary, leading to a diastereoselective transformation. Removal of the auxiliary would then yield the desired enantiomerically enriched product.

The steric hindrance provided by the tert-butyl and methyl groups on the benzene ring can play a significant role in such reactions, potentially increasing the stereoselectivity by creating a more defined three-dimensional space that enhances the directing effect of the catalyst or auxiliary.

The table below illustrates hypothetical scenarios for introducing chirality into derivatives of this compound and the principles involved.

Table 1: Stereochemical Strategies for Derivatives of this compound

| Derivative Type (Hypothetical) | Reaction Type | Chiral Reagent / Catalyst | Stereochemical Principle | Expected Outcome |

| Amide with α-chiral center | Diastereomer Salt Formation | (R)-1-Phenylethylamine | Chiral Resolution | Separation of diastereomeric salts |

| Ester with chiral alcohol moiety | Asymmetric Alkylation | Chiral Phase-Transfer Catalyst | Asymmetric Catalysis | High enantiomeric excess (ee) of one enantiomer |

| Side-chain unsaturated derivative | Asymmetric Hydrogenation | Rhodium-BINAP complex | Asymmetric Catalysis | Enantioselective reduction to a single enantiomer |

| N-Acyloxazolidinone derivative | Asymmetric Aldol Reaction | Evans Auxiliary (Chiral Oxazolidinone) | Chiral Auxiliary | Diastereoselective formation of new stereocenters |

Applications in Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

In the realm of organic chemistry, an intermediate is a molecule that is formed from reactants and reacts further to give the desired product. 5-tert-Butyl-m-toluic acid serves as a crucial intermediate, providing a structural framework that can be elaborated upon to create more intricate chemical entities.

The term "building block" in chemical synthesis refers to a molecule that can be readily incorporated into a larger structure. This compound is an exemplary precursor for creating such advanced building blocks.

Functional Group Transformation : The carboxylic acid moiety is a versatile functional group that can undergo a wide array of chemical reactions. It can be converted into esters, amides, acid chlorides, and other derivatives. Each of these new functional groups provides a different type of reactivity, allowing chemists to "click" the molecule into various synthetic pathways.

Steric and Electronic Influence : The tert-butyl and methyl groups on the benzene (B151609) ring are not merely passive substituents. The bulky tert-butyl group exerts significant steric hindrance, which can direct incoming reagents to specific positions on the aromatic ring, leading to high regioselectivity in subsequent reactions. This control is critical in multi-step syntheses where precise molecular architecture is required.

Scaffold for Complex Architectures : Similar to how substituted benzene tricarboxylic acids are used to construct complex materials like metal-organic frameworks (MOFs) acs.org, this compound can serve as the starting point for synthesizing specialized ligands or components of larger, well-defined molecular structures.

A molecular scaffold is the core structure of a compound to which various functional groups can be attached. In medicinal chemistry, identifying a good scaffold is key to developing new therapeutic agents.

Substituted benzoic acids are common starting points for the synthesis of bioactive compounds. For instance, multi-step synthetic strategies have been employed starting from derivatives like 4-[(4-chlorophenyl)sulfonyl]benzoic acid to produce novel compounds with antimicrobial properties mdpi.com. In a similar fashion, this compound can serve as the foundational scaffold for new pharmaceuticals. The specific arrangement of its substituents can be a key determinant in the biological activity of the final molecule, influencing how it binds to biological targets like proteins or enzymes. The development of such scaffolds is a rational approach to creating diverse libraries of compounds for drug discovery mdpi.com.

Utilization in Polymer and Material Development

The integration of specific small molecules into polymer chains or formulations is a common strategy to create materials with tailored properties. This compound and its isomers have found significant applications in this field.

Monomers are the repeating units that link together to form a polymer. While this compound itself is not a typical monomer for addition polymerization, it is a valuable precursor for creating monomers used in condensation polymerization to produce specialty polymers. For example, through a series of chemical modifications, the carboxylic acid and methyl groups can be converted into other functionalities, such as amines or anhydrides. These transformed molecules can then act as monomers for high-performance polymers like polyimides, which are known for their thermal stability and mechanical strength.

Perhaps one of the most direct applications of this class of molecules is as an additive or modifier to alter the properties of a base polymer.

Chain Termination : A closely related isomer, p-tert-butylbenzoic acid, is used as a polymeric chain stopper in the production of alkyd resins wikipedia.org. In the polymerization process, it acts as a "cap," terminating the growth of a polymer chain at a certain length. This allows for precise control over the final molecular weight of the resin, which in turn dictates properties like viscosity, drying time, and hardness of the resulting coating wikipedia.org.

Improving Compatibility : Functionalized molecules are often used as compatibilizers in polymer blends. For example, butyl rubber grafted with maleic anhydride (B1165640) shows improved properties in blends with other polymers like Nylon-6 mdpi.com. The principle involves using a molecule that has affinity for both components of the blend, thereby improving the interface between them. The aromatic nature and alkyl substituents of this compound could be leveraged in a similar manner to improve the miscibility of different polymer systems.

Altering Physical Properties : The incorporation of bulky groups like the tert-butyl substituent can disrupt the close packing of polymer chains. This can lower the melting point or glass transition temperature, increase solubility in organic solvents, or enhance the flexibility of the material.

| Application Area | Role of this compound | Key Structural Features Utilized |

| Complex Molecule Synthesis | Precursor for advanced building blocks | Carboxylic acid (for derivatization), tert-butyl group (for steric control) |

| Bioactive Scaffolds | Foundational core for new drug candidates | Aromatic ring, defined substitution pattern |

| Polymer Development | Precursor to specialty monomers | Carboxylic acid and methyl group (for conversion to other functions) |

| Polymer Modification | Chain stopper, property modifier | Carboxylic acid (for reactivity), tert-butyl group (for steric bulk) |

Development of Functional Dyes and Pigments from Derivatives

Aromatic carboxylic acids and their derivatives are cornerstone intermediates in the synthesis of dyes and pigments pharmacyfreak.com. The chemical structure of this compound makes it a suitable candidate for derivatization into coloring agents.

The synthesis typically involves converting the carboxylic acid to a more reactive form and coupling it with other aromatic systems to create a large, conjugated molecule capable of absorbing visible light. The substituents on the this compound ring can play a crucial role in the properties of the final dye:

Color Tuning : The methyl and tert-butyl groups are electron-donating, which can influence the electronic structure of the dye molecule. This, in turn, can shift the wavelength of maximum light absorption, allowing for the fine-tuning of the color.

Solubility and Stability : The large, non-polar tert-butyl group can significantly increase the solubility of the dye molecule in organic media, such as oils and plastics. This is a highly desirable property for applications in inks, paints, and the coloration of polymers. It can also enhance the lightfastness and thermal stability of the pigment, preventing it from fading or degrading quickly.

Naphthalene derivatives serve as a classic example where functional groups are added to a core aromatic structure to create important intermediates for the dye and pigment industries pharmacyfreak.com. Similarly, this compound provides a robust and functionalizable core for the development of new colorants with specialized properties.

Environmental Behavior and Degradation of Analogs of 5 Tert Butyl M Toluic Acid

Abiotic Transformation Processes in Environmental Compartments

Abiotic transformation involves non-biological degradation processes that occur in the environment, primarily through reactions with water (hydrolysis) and light (photolysis). These processes are crucial in determining the persistence of a chemical in various environmental compartments like water, soil, and air.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a molecule of water. For aromatic carboxylic acids like the analogs of 5-tert-butyl-m-toluic acid, the carboxylic acid functional group itself is generally stable towards hydrolysis under typical environmental pH conditions (pH 4-9).

Research on the abiotic transformation of related compounds, such as para-substituted benzonitriles, shows they can be hydrolyzed to the corresponding benzoic acids in water at elevated temperatures. However, the benzoic acid structure itself represents a stable endpoint of this particular hydrolytic pathway. The stability of the carbon-carbon bonds of the aromatic ring and the tert-butyl group means that hydrolysis is not a significant degradation pathway for the parent acid compounds in aqueous systems under normal environmental conditions.

Table 1: General Hydrolytic Stability of Functional Groups Relevant to this compound Analogs

| Functional Group | Hydrolytic Stability in Environmental Conditions (pH 4-9) | Notes |

| Aromatic Carboxylic Acid | High | The C-C and C=O bonds of the carboxyl group are resistant to cleavage by water. |

| Aromatic Ring C-C Bonds | High | Stable under aqueous conditions typical of the environment. |

| tert-Butyl Group C-C Bonds | High | The alkyl substituent is chemically stable and does not undergo hydrolysis. |

| Ester Derivatives | Variable | tert-Butyl esters can be hydrolyzed, particularly under acidic or basic conditions, but this is a transformation of a derivative, not the parent acid. |

Photochemical degradation, or photolysis, involves the breakdown of chemicals by light, particularly ultraviolet (UV) radiation from the sun. This is a significant degradation pathway for many aromatic compounds in surface waters and the atmosphere.

Studies on benzoic acid and its derivatives show that the primary mechanism of photochemical degradation in aqueous solutions is through reaction with photochemically generated hydroxyl radicals (•OH). This process leads to the hydroxylation of the aromatic ring.

The proposed degradation pathway for benzoic acid, which serves as a model for its analogs, typically involves the following steps:

Hydroxylation: The initial attack by hydroxyl radicals adds -OH groups to the aromatic ring, forming various hydroxybenzoic acid isomers (e.g., salicylic (B10762653) acid, m-hydroxybenzoic acid, p-hydroxybenzoic acid).

Further Oxidation: These hydroxylated intermediates are more susceptible to further oxidation.

Ring Cleavage: Subsequent reactions lead to the opening of the aromatic ring, forming smaller aliphatic carboxylic acids.

Mineralization: Ultimately, these smaller organic molecules can be degraded to carbon dioxide (CO2) and water.

The presence and position of the tert-butyl and methyl groups on the aromatic ring of this compound and its analogs would influence the rate and specific pathway of photodegradation. Electron-donating groups, like alkyl substituents, can enhance the rate of photooxidation. The bulky tert-butyl group might sterically hinder attack at certain positions on the ring, potentially influencing the distribution of hydroxylated intermediates.

Table 2: Major Intermediate Products Identified in the Photochemical Oxidation of Benzoic Acid

| Intermediate Compound | Type | Reference |

| o-hydroxybenzoic acid (Salicylic acid) | Phenolic Acid | |

| m-hydroxybenzoic acid | Phenolic Acid | |

| p-hydroxybenzoic acid | Phenolic Acid | |

| 2,3-dihydroxybenzoic acid | Phenolic Acid | |

| 3,4-dihydroxybenzoic acid | Phenolic Acid | |

| Phenol | Phenol |

Environmental Fate and Transport Modeling

Environmental fate and transport models are computational tools used to predict the movement and distribution of chemicals in the environment. These models integrate information about a chemical's physical and chemical properties with environmental parameters to estimate its concentration in different media like water, air, and soil.

For analogs of this compound, key parameters for fate and transport modeling would include:

Water Solubility: Substituted benzoic acids have variable water solubility, which is influenced by pH. The anionic (deprotonated) form at higher pH is more soluble than the neutral form. 4-tert-Butylbenzoic acid is noted as being insoluble in water.

Vapor Pressure: This determines the likelihood of the compound partitioning into the atmosphere.

Octanol-Water Partition Coefficient (Kow): This value indicates the chemical's tendency to partition between water and organic matter (like soil or sediment). A higher Kow suggests greater sorption to soil and sediment. The calculated XLogP3 for tert-butylbenzoic acid is 3.8, indicating a tendency to be hydrophobic.

Sorption Coefficient (Koc): This normalizes the sorption potential to the organic carbon content of soil or sediment.

Models use these parameters to simulate processes such as advection (movement with water or air currents), diffusion, sorption to soil and sediment, and degradation. For a compound like this compound, models would likely predict significant partitioning to sediment and soil organic matter due to its expected hydrophobicity, which could reduce its mobility in aquatic systems but increase its persistence in solid matrices. The complexity of these models and the potential lack of specific experimental data for every analog can present challenges for accurate prediction.

Persistence and Biodegradation Potential Assessments (e.g., QSAR models)

Persistence refers to the length of time a chemical remains in the environment before being broken down. Biodegradation is a key factor in the persistence of organic compounds. Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the properties of chemicals, including their potential for biodegradation, based on their molecular structure.

For aromatic compounds, QSAR models have been developed to predict biodegradability. These models often consider descriptors such as:

Molecular Size and Structure: The presence of substituents on the aromatic ring can significantly affect biodegradation.

Hydrophobicity (log Kow): This parameter can correlate with the rate of degradation.

Electronic Parameters: The electronic properties of substituents (e.g., Hammett parameters) can influence the susceptibility of the aromatic ring to microbial attack.

The structure of this compound analogs suggests several factors that would influence their persistence and biodegradability:

Aromatic Ring: The benzene (B151609) ring itself requires specific enzymatic pathways for cleavage, often initiated by dioxygenase enzymes in aerobic bacteria.

tert-Butyl Group: The presence of a bulky, non-biodegradable tertiary butyl group is known to significantly increase the persistence of aromatic compounds. This group can sterically hinder enzymatic attack on the aromatic ring, making the compound more recalcitrant to microbial degradation.

Substituent Position: The relative positions of the carboxylic acid, methyl, and tert-butyl groups will influence the electronic properties of the ring and its accessibility to enzymes. Studies on substituted aromatics suggest that the position of substituents can affect the rate of biodegradation.

QSAR models would likely classify this compound and its close analogs as having a low potential for ready biodegradability, leading to a higher persistence in the environment compared to unsubstituted benzoic acid.

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Efficient Synthesis Routes

Future research will undoubtedly prioritize the development of green and efficient synthetic pathways to 5-tert-butyl-m-toluic acid, moving away from traditional methods that may involve harsh conditions or generate significant waste. The principles of green chemistry, such as atom economy, use of renewable feedstocks, and solvent-free conditions, will be central to these efforts.

One promising avenue is the catalytic oxidation of p-tert-butyltoluene. While research has been conducted on the synthesis of p-tert-butylbenzoic acid from its corresponding toluene (B28343) derivative using catalysts like cobalt acetylacetonate with air as the oxidant, similar methodologies can be adapted for the synthesis of the meta-isomer. Future studies could focus on optimizing reaction conditions such as temperature, catalyst loading, and airflow rate to maximize the yield and selectivity for this compound.

Another area of exploration is the use of flow microreactors for the synthesis of related compounds, which has been shown to be more efficient and sustainable compared to batch processes for producing tertiary butyl esters. Applying continuous flow technology to the synthesis of this compound could offer benefits such as improved heat and mass transfer, enhanced safety, and easier scalability.

| Synthesis Approach | Potential Catalyst | Key Advantages |

| Catalytic Oxidation | Cobalt-based, Manganese-based | Use of air as a green oxidant, potential for high atom economy. |

| Flow Microreactor Synthesis | Heterogeneous catalysts | Improved process control, enhanced safety, scalability. |

| Biocatalysis | Engineered enzymes | High selectivity, mild reaction conditions, reduced environmental impact. |

Exploration of Novel Catalytic Systems for Transformations

The development of novel catalytic systems will be instrumental in unlocking the full potential of this compound as a chemical intermediate. Research in this area will likely focus on catalysts that can selectively functionalize the aromatic ring or the carboxylic acid group under mild conditions.

For instance, transition metal catalysts, such as those based on rhodium or palladium, could be explored for the regioselective C-H functionalization of the aromatic ring, enabling the introduction of new functional groups at specific positions. While studies have been conducted on other benzoic acid derivatives, the unique steric and electronic properties of the tert-butyl and methyl groups in this compound present an interesting case for investigation.

Furthermore, the development of solid acid catalysts, such as zirconium-titanium mixed oxides, could offer a recyclable and more environmentally friendly alternative to homogeneous catalysts for esterification and other acid-catalyzed reactions involving this compound.

| Catalytic Transformation | Catalyst Type | Potential Application |

| C-H Functionalization | Rhodium, Palladium complexes | Introduction of new functional groups on the aromatic ring. |

| Esterification | Solid acids (e.g., Zr/Ti oxides) | Green synthesis of esters with potential applications as solvents or fine chemicals. |

| Amidation | MOF-based catalysts | Synthesis of novel amides for pharmaceutical or materials science applications. |

Design and Synthesis of Advanced Materials Incorporating this compound Moieties

The incorporation of this compound into advanced materials such as polymers and metal-organic frameworks (MOFs) is a promising area for future research. The bulky tert-butyl group can impart unique properties to these materials, such as increased solubility, modified porosity, and altered thermal stability.

In the realm of polymers, this compound can be used as a monomer or a modifying agent in the synthesis of novel aromatic polyimides and other high-performance polymers. The presence of the tert-butyl group is expected to enhance the solubility and processability of these polymers, making them suitable for applications in flexible electronics and advanced coatings.

As a ligand in the construction of MOFs, this compound offers the potential to create frameworks with tailored pore sizes and functionalities. The aliphatic nature of the tert-butyl group can influence the adsorption properties of the resulting MOFs, potentially making them effective materials for gas storage and separation.

| Material Type | Potential Property Enhancement | Potential Application |

| Aromatic Polyimides | Increased solubility, enhanced thermal stability. | Flexible electronics, high-temperature coatings. |

| Metal-Organic Frameworks (MOFs) | Modified porosity, selective adsorption. | Gas storage, catalysis, chemical sensing. |

| Coordination Polymers | Unique structural diversity, interesting thermal properties. | Luminescent materials, magnetic materials. |

In-depth Mechanistic Investigations using Real-time Spectroscopy

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for process optimization and the development of more efficient chemical processes. The application of real-time spectroscopic techniques, such as ReactIR™ (In-situ FTIR), can provide valuable insights into reaction kinetics, the formation of intermediates, and the influence of reaction parameters.

For example, in-situ monitoring could be employed to study the catalytic oxidation of p-tert-butyltoluene to better understand the reaction pathway and identify any side reactions. This information would be invaluable for designing more selective catalysts and optimizing reaction conditions for the synthesis of this compound. Similarly, monitoring the formation of polymers or MOFs incorporating this molecule would allow for precise control over the material's properties.

| Spectroscopic Technique | Information Gained | Impact on Research |

| In-situ FTIR (ReactIR™) | Reaction kinetics, intermediate identification, endpoint determination. | Process optimization, improved yield and selectivity. |

| Raman Spectroscopy | Real-time monitoring of crystallization and phase changes. | Control over material morphology and properties. |

| NMR Spectroscopy | Structural elucidation of intermediates and products in solution. | Detailed mechanistic understanding. |

Predictive Computational Models for Enhanced Compound Design

Computational modeling, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of molecules and guiding the design of new compounds and materials. Future research on this compound will greatly benefit from the use of predictive computational models.

DFT calculations can be used to predict the electronic properties, reactivity, and spectroscopic signatures of this compound and its derivatives. This information can aid in the design of novel catalysts for its transformation and in understanding the mechanisms of these reactions. For instance, computational studies can help in screening potential catalysts for C-H activation or in predicting the binding energies of different substrates within the pores of a MOF constructed with this ligand.

Furthermore, computational models can be employed to design new molecules based on the this compound scaffold with desired properties for specific applications, such as pharmaceuticals or functional materials.

| Computational Method | Predicted Properties | Application in Research |

| Density Functional Theory (DFT) | Electronic structure, reactivity indices, spectroscopic data. | Catalyst design, mechanistic elucidation, material property prediction. |

| Molecular Dynamics (MD) | Conformational analysis, diffusion in materials. | Understanding guest-host interactions in MOFs, predicting polymer dynamics. |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity, toxicity. | Design of new bioactive compounds. |

Q & A

Q. How to structure a research proposal investigating the compound’s potential as a kinase inhibitor?

- Methodological Answer : Define hypotheses (e.g., "Tert-butyl group enhances hydrophobic binding to ATP pockets"). Outline assays: enzymatic IC50 (FRET-based), cellular viability (MTT), and selectivity profiling (KinomeScan). Include statistical power analysis for sample sizes and negative controls (e.g., staurosporine). Address ethical compliance if using animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.